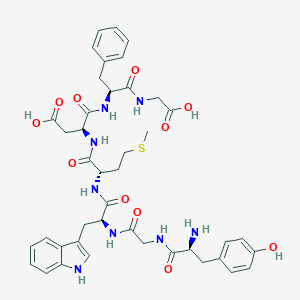

![molecular formula C16H15NO3 B017923 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- CAS No. 88693-98-5](/img/structure/B17923.png)

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-

説明

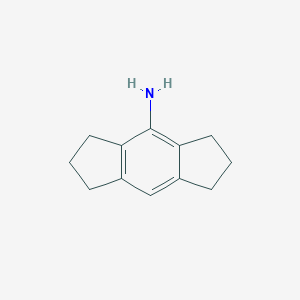

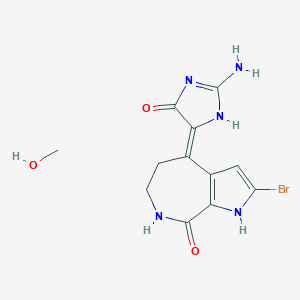

“2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-” is a compound with the molecular formula C16H15NO3 . It is a versatile chiral auxiliary for asymmetric synthesis . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of an asymmetric aldol and a modified Curtius protocol .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones are a class of compounds containing 2-oxazolidine in the structure. They have demonstrated a wide spectrum of pharmacological properties . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .Physical And Chemical Properties Analysis

The molecular weight of “2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-” is 269.29 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Synthesis of Schiff Bases

Schiff bases: are a class of organic compounds with a (>C=N-) functional group, known for their versatility in chemistry. The compound can act as an intermediate in the synthesis of Schiff bases, which are pivotal in modern chemistry for their role as intermediates in various processes, including catalysis and asymmetric synthesis .

Radiopharmaceutical Synthesis

In nuclear medicine, the compound is used in the synthesis of no-carrier-added 4-[18F]Fluorophenol , which is a crucial synthon for creating more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. This application is particularly relevant in the field of positron emission tomography (PET) imaging .

Catalysis

The compound serves as a catalyst in organic synthesis reactions. It can facilitate various transformations, including protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

Material Science

In material science, derivatives of this compound are used as solvents for reversible thermochromic inks and anti-counterfeiting inks. This application is significant for developing materials with changeable color properties for security and authentication purposes .

Asymmetric Synthesis

It is a versatile chiral auxiliary for asymmetric synthesis . The compound’s structure allows for easy recycling under mild conditions, enhancing its commercial potential in producing enantiomerically pure substances .

作用機序

Target of Action

The primary target of 5-(4’-Benzyloxyphenyl)-2-oxazolidone, also known as KH064 , is Phospholipase A2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are key components of cell membranes. By acting on this enzyme, KH064 can potentially influence cell signaling and other cellular processes.

Mode of Action

It is known that the compound interacts with its target, phospholipase a2, and may alter its activity . This interaction could lead to changes in the metabolism of phospholipids and potentially affect various cellular processes.

将来の方向性

Oxazolidinones have been the focus of considerable research due to their unique mechanism of action and potential in drug discovery . They are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . The main features of oxazolidinone antibiotics licensed or under development are being actively researched .

特性

IUPAC Name |

5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVKHYDKDBVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538181 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- | |

CAS RN |

88693-98-5 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

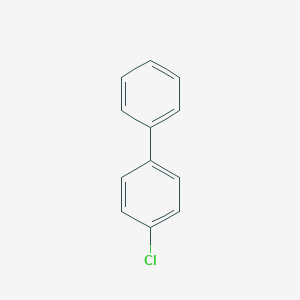

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)

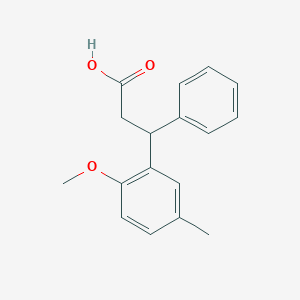

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

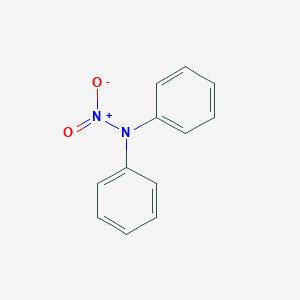

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)